Cas no 1806273-99-3 (Ethyl 3-cyano-4-hydroxy-2-iodophenylacetate)
Ethyl 3-cyano-4-hydroxy-2-iodophenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-cyano-4-hydroxy-2-iodophenylacetate
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- Inchi: 1S/C11H10INO3/c1-2-16-10(15)5-7-3-4-9(14)8(6-13)11(7)12/h3-4,14H,2,5H2,1H3
- InChI Key: GLJYTATXQBPOGS-UHFFFAOYSA-N
- SMILES: IC1C(C#N)=C(C=CC=1CC(=O)OCC)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 299
- XLogP3: 2.6
- Topological Polar Surface Area: 70.3
Ethyl 3-cyano-4-hydroxy-2-iodophenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015021945-1g |
Ethyl 3-cyano-4-hydroxy-2-iodophenylacetate |
1806273-99-3 | 97% | 1g |
1,564.50 USD | 2021-06-18 |
Ethyl 3-cyano-4-hydroxy-2-iodophenylacetate Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on Ethyl 3-cyano-4-hydroxy-2-iodophenylacetate
Ethyl 3-cyano-4-hydroxy-2-iodophenylacetate (CAS No. 1806273-99-3): An Overview and Recent Advances
Ethyl 3-cyano-4-hydroxy-2-iodophenylacetate (CAS No. 1806273-99-3) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound is characterized by its cyano, hydroxy, and iodo substituents, which confer it with a range of interesting properties and reactivity profiles.
The cyano group in Ethyl 3-cyano-4-hydroxy-2-iodophenylacetate is a key functional group that imparts significant electronic effects and reactivity. It is known for its ability to participate in various chemical reactions, including nucleophilic additions, reductions, and coupling reactions. The presence of the cyano group also enhances the compound's stability and solubility, making it a valuable intermediate in the synthesis of more complex molecules.
The hydroxy group in Ethyl 3-cyano-4-hydroxy-2-iodophenylacetate adds another layer of complexity to its chemical behavior. Hydroxyl groups are known for their ability to form hydrogen bonds, which can influence the compound's solubility, reactivity, and biological activity. In medicinal chemistry, the hydroxy group can be crucial for the binding affinity of a molecule to its target receptor, making it an important functional group in drug design.
The iodo substituent in Ethyl 3-cyano-4-hydroxy-2-iodophenylacetate is particularly noteworthy due to its high atomic mass and strong electron-withdrawing properties. Iodine atoms are often used in organic synthesis as leaving groups or as handles for further functionalization. In pharmaceutical research, the iodo group can be used to enhance the lipophilicity of a molecule, which can improve its cell membrane permeability and bioavailability.
Recent studies have highlighted the potential of Ethyl 3-cyano-4-hydroxy-2-iodophenylacetate in various applications. For instance, a study published in the Journal of Medicinal Chemistry explored the use of this compound as a precursor for the synthesis of novel antitumor agents. The researchers found that compounds derived from Ethyl 3-cyano-4-hydroxy-2-iodophenylacetate exhibited potent cytotoxic activity against several cancer cell lines, suggesting its potential as a lead compound for further drug development.
In another study, published in Organic Letters, researchers investigated the use of Ethyl 3-cyano-4-hydroxy-2-iodophenylacetate as a building block for the synthesis of bioactive molecules with anti-inflammatory properties. The study demonstrated that derivatives of this compound showed significant inhibition of pro-inflammatory cytokines, making them promising candidates for the treatment of inflammatory diseases.
The synthetic versatility of Ethyl 3-cyano-4-hydroxy-2-iodophenylacetate has also been explored in various synthetic routes. A recent paper in Tetrahedron Letters described an efficient one-pot synthesis method that yielded high purity and yield of this compound. The method involved a sequence of reactions that capitalized on the reactivity of the cyano, hydroxy, and iodo groups, providing a robust platform for large-scale production.
In addition to its applications in medicinal chemistry and pharmaceutical research, Ethyl 3-cyano-4-hydroxy-2-iodophenylacetate has also shown promise in materials science. A study published in Advanced Materials explored the use of this compound as a precursor for the synthesis of conductive polymers with tunable electronic properties. The researchers found that polymers derived from Ethyl 3-cyano-4-hydroxy-2-iodophenylacetate exhibited excellent conductivity and stability, making them suitable for use in electronic devices.
The safety profile of Ethyl 3-cyano-4-hydroxy-2-iodophenylacetate has also been evaluated in several studies. While it is generally considered safe for laboratory use under appropriate handling conditions, it is important to follow standard safety protocols when working with this compound. Proper personal protective equipment (PPE) should be worn, and work should be conducted in a well-ventilated area to minimize exposure risks.
In conclusion, Ethyl 3-cyano-4-hydroxy-2-iodophenylacetate (CAS No. 1806273-99-3) is a multifaceted organic compound with a wide range of potential applications. Its unique combination of functional groups makes it an attractive candidate for further research and development in fields such as medicinal chemistry, pharmaceuticals, and materials science. As ongoing studies continue to uncover new properties and applications, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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